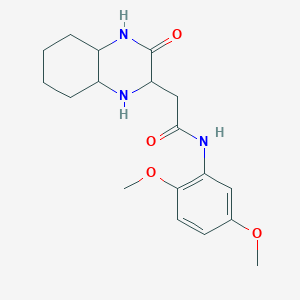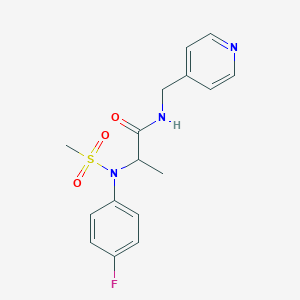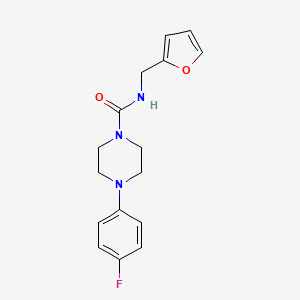![molecular formula C18H20BrNO2 B4615135 3-bromo-N-[2-(2,4,6-trimethylphenoxy)ethyl]benzamide](/img/structure/B4615135.png)
3-bromo-N-[2-(2,4,6-trimethylphenoxy)ethyl]benzamide
Overview
Description
3-bromo-N-[2-(2,4,6-trimethylphenoxy)ethyl]benzamide: is an organic compound that features a bromine atom attached to a benzamide structure, with an ethyl chain linking to a trimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[2-(2,4,6-trimethylphenoxy)ethyl]benzamide typically involves a multi-step process:
Etherification: The formation of the ether bond between the ethyl chain and the trimethylphenoxy group.
Amidation: The final step involves the formation of the amide bond, linking the benzamide and the ethyl chain.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the benzamide structure can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers or other materials to enhance properties.
Biology and Medicine:
Pharmacology: Potential use as a drug candidate due to its unique structure.
Biochemical Research: Used in studies involving enzyme interactions or receptor binding.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(2,4,6-trimethylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the trimethylphenoxy group can interact with enzymes or receptors, altering their activity. The ethyl chain and amide bond provide structural stability, allowing the compound to fit into binding sites effectively.
Comparison with Similar Compounds
- 3-bromo-N-(2-hydroxyethyl)benzamide
- 3-bromo-N-(2-methoxyethyl)benzamide
- 3-bromo-N-(2-phenoxyethyl)benzamide
Uniqueness:
- Structural Features: The presence of the trimethylphenoxy group distinguishes it from other similar compounds.
- Reactivity: The compound’s reactivity is influenced by the steric and electronic effects of the trimethylphenoxy group.
- Applications: Its unique structure allows for specific applications in catalysis, pharmacology, and material science.
Properties
IUPAC Name |
3-bromo-N-[2-(2,4,6-trimethylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-12-9-13(2)17(14(3)10-12)22-8-7-20-18(21)15-5-4-6-16(19)11-15/h4-6,9-11H,7-8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIYGNMSEZYPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCNC(=O)C2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B4615053.png)
![{2-oxo-2-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]ethoxy}acetic acid](/img/structure/B4615061.png)

![METHYL 3-({[4-(3-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4615080.png)
![ethyl 4-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4615086.png)
![4-[3-ETHOXY-4-(PROPAN-2-YLOXY)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4615095.png)
![2-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4615120.png)


![N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE](/img/structure/B4615132.png)
![6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4615140.png)
![N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4615141.png)

![N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(2-naphthyloxy)acetohydrazide](/img/structure/B4615144.png)
